Cas no 55444-94-5 (Phosphonic acid, [3-(4-fluorophenoxy)-2-oxopropyl]-, dimethyl ester)
55444-94-5 structure
Product Name:Phosphonic acid, [3-(4-fluorophenoxy)-2-oxopropyl]-, dimethyl ester
CAS-nummer:55444-94-5
MF:C11H14FO5P
MW:276.198028087616
CID:351884
PubChem ID:14134196
Update Time:2025-04-19
Phosphonic acid, [3-(4-fluorophenoxy)-2-oxopropyl]-, dimethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Phosphonic acid, [3-(4-fluorophenoxy)-2-oxopropyl]-, dimethyl ester
- 1-dimethoxyphosphoryl-3-(4-fluorophenoxy)propan-2-one
- 55444-94-5
- Dimethyl (3-(4-fluorophenoxy)-2-oxopropyl)phosphonate
- DTXSID50556380
- SCHEMBL9466281
- Dimethyl(3-(4-fluorophenoxy)-2-oxopropyl)phosphonate
- Dimethyl [3-(4-fluorophenoxy)-2-oxopropyl]phosphonate
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- Inchi: 1S/C11H14FO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-9(12)4-6-11/h3-6H,7-8H2,1-2H3
- InChI-sleutel: XKGPREBWTVZBKL-UHFFFAOYSA-N
- LACHT: P(CC(COC1C=CC(=CC=1)F)=O)(=O)(OC)OC
Berekende eigenschappen
- Exacte massa: 276.05632
- Monoisotopische massa: 276.05628870g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 7
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 61.8Ų
Experimentele eigenschappen
- PSA: 61.83
Phosphonic acid, [3-(4-fluorophenoxy)-2-oxopropyl]-, dimethyl ester Gerelateerde literatuur
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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